molecular formula C8H2BrClN2S B1342175 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile CAS No. 690635-43-9

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile

Cat. No. B1342175
M. Wt: 273.54 g/mol
InChI Key: KKLKBFNWWLKRCD-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile is a chemical compound with the molecular formula C8H2BrClN2S . It has a molecular weight of 274.55 .


Synthesis Analysis

The synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile has been reported in the literature . The compound can be synthesized by ArSN reaction by C4-chloro replacement with cyclic amines in the presence of K2CO3 at 90 °C in 1,4-dioxane/acetone .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile consists of a thieno[3,2-c]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring . The molecule also contains bromo, chloro, and nitrile substituents .

Scientific Research Applications

Synthesis of Novel Compounds

One study discusses the synthesis of 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines through the reaction of 2-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines. This process leads to the production of 4-hetero-1-yl-2-arylthieno[3,2-c]pyridine derivatives with good yields. The study emphasizes the impact of donor-acceptor substituents on the absorption and emission properties of these derivatives, suggesting their potential utility in the development of fluorescent materials and sensors (Toche & Chavan, 2013).

Antimicrobial Activity

Another study utilized 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate for synthesizing new cyanopyridine derivatives with various substituents, including 2-methoxy, 2-phenoxy, and 2-aminoethylthio groups. These compounds were evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria, demonstrating significant inhibitory concentrations in some cases. This highlights the compound's relevance in medicinal chemistry for developing new antimicrobial agents (Bogdanowicz et al., 2013).

Molecular Interaction Studies

Further research into the structural and interaction properties of pyridine derivatives, including those related to the core structure of interest, has been conducted to understand their binding and molecular recognition properties. Such studies are crucial for designing molecules with specific functionalities, including those with potential applications in drug development and molecular electronics. For example, the analysis of pyridine-4-carbonitrile–chloranilic acid complexes has provided insights into hydrogen bonding and molecular packing, which are essential factors in crystal engineering and the design of functional materials (Gotoh et al., 2008).

properties

IUPAC Name

2-bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClN2S/c9-6-1-5-7(13-6)4(2-11)3-12-8(5)10/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLKBFNWWLKRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=C2C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593854
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile

CAS RN

690635-43-9
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-7-cyano-4-oxo-4,5-dihydrothieno[3,2-c]-pyridine (99) (2.0 g, 7.84 mmol) was dissolved in phosphorus oxychloride (60 mL) and the resulting solution heated at reflux for 2 h. After this time the mixture was poured into ice and stirred for 1 h. The precipitated solid was filtered, washed with water and dried (50° C., P2O5, in vacuo), affording a brown solid (1.99 g). 1H NMR (300 MHz, d6-DMSO) δ 9.05 (s, 1H), 8.21 (s, 1H)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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